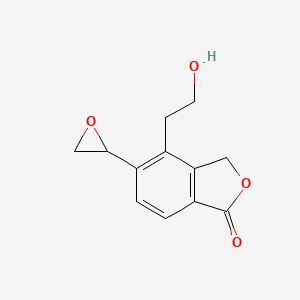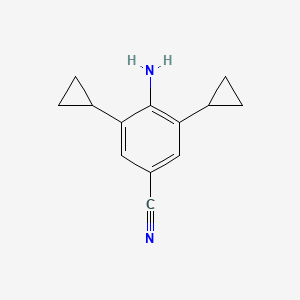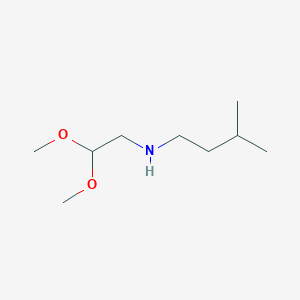
2-chloro-5-(1H-imidazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chlorine and imidazole groups in the molecule provides unique chemical properties that can be exploited for various synthetic and functional purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-imidazol-4-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(1H-imidazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be catalyzed by various metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloro-5-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by binding to their active sites, altering their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-chloro-5-(1H-imidazol-4-yl)pyridine is unique due to the specific positioning of the chlorine and imidazole groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H6ClN3 |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
2-chloro-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
InChI-Schlüssel |
GXVMWONQPKKCDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CN=CN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















